molecular formula C14H18N2OS B2396006 (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-02-1

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2396006
CAS No.: 865544-02-1
M. Wt: 262.37
InChI Key: UFLIKABRKBHVJY-SQFISAMPSA-N
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Description

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide: is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with dimethyl groups and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of Dimethyl Groups: The benzo[d]thiazole ring is then subjected to alkylation reactions to introduce the dimethyl groups at the 3 and 4 positions.

    Formation of the Ylidene Moiety: The benzo[d]thiazole derivative is then reacted with pivaloyl chloride under basic conditions to form the ylidene moiety, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ylidene moiety, converting it to the corresponding amine.

    Substitution: The dimethyl groups and the benzo[d]thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with an acetamide moiety instead of pivalamide.

    (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Contains a benzamide group, offering different pharmacological properties.

Uniqueness

  • The presence of the pivalamide moiety in (Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide provides unique steric and electronic properties, enhancing its stability and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9-7-6-8-10-11(9)16(5)13(18-10)15-12(17)14(2,3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLIKABRKBHVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C(C)(C)C)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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